![molecular formula C22H25Cl2N3O3S B2770776 N-(benzo[d]thiazol-2-yl)-2-(4-chlorophenoxy)-N-(3-morpholinopropyl)acetamide hydrochloride CAS No. 1215558-78-3](/img/structure/B2770776.png)
N-(benzo[d]thiazol-2-yl)-2-(4-chlorophenoxy)-N-(3-morpholinopropyl)acetamide hydrochloride
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Description
N-(benzo[d]thiazol-2-yl)-2-(4-chlorophenoxy)-N-(3-morpholinopropyl)acetamide hydrochloride is a useful research compound. Its molecular formula is C22H25Cl2N3O3S and its molecular weight is 482.42. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Studies have synthesized and evaluated N-(benzo[d]thiazol-2-yl)-2-(4-chlorophenoxy)-N-(3-morpholinopropyl)acetamide hydrochloride derivatives for their antitumor activities. For example, a series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems were synthesized and screened for potential antitumor activity against various human tumor cell lines. Compounds showed considerable anticancer activity against some cancer cell lines, highlighting the potential of benzothiazole derivatives in antitumor applications (Yurttaş, Tay, & Demirayak, 2015).
Antibacterial Agents
A novel series of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives were synthesized and tested for in-vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. The microbiological results demonstrated that these synthesized compounds possessed a broad spectrum of antibacterial activity against the tested microorganisms (Bhoi, Borad, Parmar, & Patel, 2015).
Anticonvulsant Evaluation
The anticonvulsant activities of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide were investigated, revealing significant anticonvulsant activity against maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) screens. This indicates the utility of benzothiazole derivatives in developing anticonvulsant medications (Nath, Shaharyar, Pathania, Grover, Debnath, & Akhtar, 2021).
Src Kinase Inhibitory and Anticancer Activities
Research on thiazolyl N-benzyl-substituted acetamide derivatives, including those similar to the specified compound, found that they could serve as Src kinase inhibitors with potential anticancer activities. The studies involve the synthesis of derivatives and their evaluation for Src kinase inhibitory and anticancer effects, providing insights into the potential therapeutic applications of these compounds (Fallah-Tafti, Foroumadi, Tiwari, Shirazi, Hangauer, Bu, Akbarzadeh, Parang, & Shafiee, 2011).
Antimicrobial Activity
A green ultrasound synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides demonstrated significant reductions in reaction times with comparably higher yields under ultrasound irradiation. These newly synthesized 1,2,3-triazoles were screened for their antimicrobial activity against various bacterial and fungal strains, showing promising antimicrobial activities (Rezki, 2016).
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)-N-(3-morpholin-4-ylpropyl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3S.ClH/c23-17-6-8-18(9-7-17)29-16-21(27)26(11-3-10-25-12-14-28-15-13-25)22-24-19-4-1-2-5-20(19)30-22;/h1-2,4-9H,3,10-16H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLCKDUSJSAHRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN(C2=NC3=CC=CC=C3S2)C(=O)COC4=CC=C(C=C4)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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